5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring, a cyano group, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Due to its structural features, it is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the amino and cyano functional groups but differ in their core structures and substituents.
Pyrrolone and Pyrrolidinone Derivatives: These compounds contain the pyrrolidine moiety but differ in their overall structure and functional groups.
Uniqueness
The uniqueness of 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C19H20N6O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H20N6O/c20-12-15(18-17(13-21)19(22)25(23-18)9-10-26)11-14-3-5-16(6-4-14)24-7-1-2-8-24/h3-6,11,26H,1-2,7-10,22H2/b15-11+ |
InChI Key |
OADRYFYFDBCXBK-RVDMUPIBSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
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